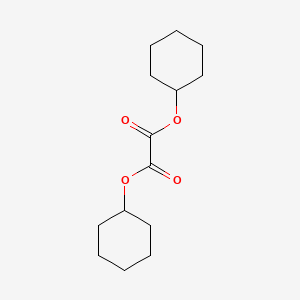

Dicyclohexyl oxalate

Description

Conceptual Frameworks for Oxalate (B1200264) Ester Investigation

The study of oxalate esters like dicyclohexyl oxalate is guided by several conceptual frameworks that highlight their chemical versatility.

Decomposition Mechanisms: A primary area of investigation involves understanding the thermal decomposition of oxalate esters. Research frameworks explore whether these decompositions proceed through homolytic (free-radical), ionic, or molecular (cyclic) mechanisms. mcmaster.ca The distribution of products, such as olefins, carbon monoxide, carbon dioxide, and carbonates, under different conditions provides evidence for the prevailing pathway. mcmaster.ca

Building Blocks for Materials Science: In materials chemistry, oxalate units are investigated as bridging ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net Research in this area focuses on how the geometry and connectivity of the oxalate ligand can be used to direct the formation of novel open-framework structures with specific topologies and properties, such as magnetism or luminescence. researchgate.netscience.gov

Carbon Dioxide (CO2) Upcycling: A significant contemporary framework positions oxalate synthesis as a method for CO2 capture and conversion. umich.edu The reductive coupling of two CO2 molecules to form the oxalate anion (C2O4²⁻) is a key reaction. acs.org Research in this field investigates catalytic systems, often using transition metals, to facilitate this transformation efficiently, turning a waste product into a valuable chemical precursor for materials like alternative cements. umich.eduacs.org

Biological and Metabolic Context: While this compound itself is not a primary biological molecule, the oxalate anion is of immense interest in biochemistry and medicine. It is a metabolic end-product in many organisms and a key component of kidney stones (as calcium oxalate). nih.govnih.gov Research on the enzymatic degradation of oxalate by gut bacteria, such as Oxalobacter formigenes, provides a biological framework for understanding oxalate homeostasis and its impact on health. researchgate.netelifesciences.org This context informs the broader study of oxalate chemistry.

Historical Context of this compound Studies

Interest in oxalate esters dates back to early investigations into organic synthesis and reaction mechanisms.

The synthesis of this compound can be achieved through several established chemical routes. One common laboratory and industrial method involves the transesterification of a simpler dialkyl oxalate, such as diethyl oxalate, with cyclohexanol (B46403). prepchem.com Another straightforward synthesis involves the direct reaction of oxalyl chloride with cyclohexanol. chemicalbook.com

Historically, the study of oxalate esters gained traction with investigations into their thermal stability and decomposition pathways. A 1968 doctoral thesis, for instance, systematically studied the decomposition of various oxalate esters to elucidate the underlying reaction mechanisms. mcmaster.ca In the 1970s, industrial interest was evident in patents describing processes for preparing oxalate esters by reacting carbon monoxide with an alcohol in the presence of metal salt catalysts, highlighting their role as chemical intermediates. google.com The study of calcium oxalate as a component of patinas on historical monuments also represents a long-standing area of research into the environmental and biological fate of the oxalate moiety. scispace.com

Current Research Trajectories and Open Questions Pertaining to this compound

Modern research continues to explore new applications and fundamental properties of this compound and related compounds.

Advanced Synthesis and Labeled Compounds: A current trajectory involves the development of highly controlled, regioselective methods to synthesize unsymmetrical oxalate esters. soton.ac.uk This includes the preparation of isotopically labeled oxalates (e.g., with Carbon-13) for use in advanced nuclear magnetic resonance (NMR) studies, which can probe molecular structures and dynamics with high precision. soton.ac.uk

CO2 Reduction and Catalysis: The electrochemical or chemical reduction of CO2 to oxalate remains a vibrant and challenging field of research. While the concept is promising for carbon upcycling, recent studies have highlighted issues with reproducibility and analytical ambiguity in some published methods. acs.org Open questions include the precise mechanisms of C-C bond formation and the development of robust, efficient, and environmentally benign catalysts that can make this process viable on a larger scale. umich.eduacs.org

Role in Biological Systems: The interaction between oxalate and biological systems continues to be a major research focus. While centered on the oxalate anion, this work is relevant to all oxalate precursors. Current investigations explore the complex interplay between diet, gut microbiota, and oxalate metabolism. elifesciences.org Researchers are using complex systems theory to understand how diverse oxalate-degrading bacteria contribute to oxalate homeostasis, moving beyond the historical focus on the single species O. formigenes. elifesciences.org Another active area is the role of reactive oxygen species (ROS) and oxidative stress, induced by oxalate crystals, in the pathology of kidney stone formation. frontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

620-82-6 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

dicyclohexyl oxalate |

InChI |

InChI=1S/C14H22O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 |

InChI Key |

YJZRTAHDRCUJQT-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)C(=O)OC2CCCCC2 |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(=O)OC2CCCCC2 |

melting_point |

43.5 °C |

Other CAS No. |

620-82-6 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Dicyclohexyl Oxalate

Conventional Synthesis Routes to Dicyclohexyl Oxalate (B1200264)

Esterification of Oxalic Acid with Cyclohexanol (B46403)

The primary and most conventional method for synthesizing dicyclohexyl oxalate is the direct esterification of oxalic acid with cyclohexanol. This reaction is a classic example of a Fischer esterification, a process that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comrsc.orgnih.gov In this specific synthesis, the dicarboxylic acid, oxalic acid, reacts with two equivalents of cyclohexanol to form the corresponding diester, this compound, and water as a byproduct. google.com

The reaction is typically carried out by refluxing a mixture of oxalic acid, an excess of cyclohexanol, and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govbeilstein-journals.org The use of an acid catalyst is crucial as it protonates the carbonyl oxygen of the oxalic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol. google.comorganic-chemistry.org

Optimized Reaction Conditions for Enhanced Yield and Selectivity

The Fischer esterification is a reversible reaction, and the equilibrium can be shifted towards the formation of the ester product to enhance the yield. rsc.orgbeilstein-journals.org Several factors can be manipulated to optimize the synthesis of this compound.

Reactant Ratio: Employing a stoichiometric excess of one of the reactants, typically the less expensive one which is cyclohexanol in this case, can drive the equilibrium towards the product side according to Le Châtelier's principle. rsc.orgbeilstein-journals.org

Water Removal: The continuous removal of water, a byproduct of the reaction, is a key strategy to increase the yield of this compound. google.com This can be achieved through techniques such as azeotropic distillation using a Dean-Stark apparatus. beilstein-journals.org

Catalyst and Temperature: The concentration and type of acid catalyst, as well as the reaction temperature, significantly influence the reaction rate. beilstein-journals.org While higher temperatures generally accelerate the reaction, they must be carefully controlled to prevent side reactions or degradation of the reactants and products. beilstein-journals.org One documented synthesis involved the reaction of diethyl oxalate with cyclohexanol using dibutyl tin dioctoate as a catalyst, heated for 8 hours at temperatures ranging from 123°C to 165°C, which resulted in a 62% yield of this compound.

The following table summarizes the influence of various reaction parameters on the synthesis of esters via Fischer esterification, which are applicable to the synthesis of this compound.

| Parameter | Effect on Yield and Selectivity | Optimization Strategy |

| Reactant Ratio | An excess of alcohol drives the equilibrium towards the ester product. rsc.orgbeilstein-journals.org | Use of an excess of cyclohexanol. google.com |

| Water Removal | Continuous removal of water shifts the equilibrium to favor product formation. google.com | Azeotropic distillation using a Dean-Stark trap. beilstein-journals.org |

| Catalyst | Strong acid catalysts increase the reaction rate by activating the carboxylic acid. google.combeilstein-journals.org | Use of catalysts like sulfuric acid or hydrochloric acid. nih.govbeilstein-journals.org |

| Temperature | Higher temperatures increase the reaction rate but can lead to side reactions. beilstein-journals.org | Careful control of the reaction temperature to balance rate and selectivity. beilstein-journals.org |

Advanced Synthetic Strategies for this compound and Analogues

Chemo- and Regioselective Synthesis Approaches

The synthesis of unsymmetrical or substituted this compound analogues, where different functional groups are present on the cyclohexyl rings or where only one of the two carboxylic acid groups of oxalic acid is esterified, requires advanced synthetic strategies that control chemo- and regioselectivity.

Achieving high chemo- and regioselectivity in the synthesis of complex molecules is a significant challenge in organic synthesis. For instance, in the synthesis of spiro heterocyclic steroids, diethyl oxalate has been used in condensation reactions where the regioselectivity of the cycloaddition is a critical factor. beilstein-journals.org Similarly, the controlled O-acylation of complex molecules like dieckol (B191000) demonstrates that by carefully choosing reaction conditions (e.g., specific base and acetylating agent), it is possible to achieve regioselective modification at a specific hydroxyl group. nih.gov

These principles can be applied to the synthesis of this compound analogues. For example, to synthesize an unsymmetrical oxalate with two different substituted cyclohexanol derivatives, a stepwise approach would be necessary. This could involve the mono-esterification of oxalic acid with one cyclohexanol derivative, followed by purification of the monoester and subsequent esterification with a different cyclohexanol derivative. The choice of protecting groups and activating agents would be crucial to ensure selectivity at each step.

Synthesis of Isotopically Labeled this compound for Mechanistic Elucidation

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. The synthesis of isotopically labeled this compound, for instance with ¹³C, can provide detailed insights into the bond-forming and bond-breaking steps of its formation and subsequent reactions.

A general and effective method for the synthesis of unsymmetrically substituted, doubly ¹³C-labeled oxalates has been developed. cardiff.ac.uk This strategy can be adapted for the synthesis of isotopically labeled this compound. The key steps are as follows:

Synthesis of Symmetrical Diester: Commercially available oxalic acid-¹³C₂ dihydrate is reacted with an excess of a deuterated alcohol, such as cyclohexanol-d11, under reflux in the presence of sulfuric acid to produce the symmetrical, isotopically labeled diester. cardiff.ac.uk

Selective Mono-hydrolysis: The symmetrical diester then undergoes a selective mono-hydrolysis using one equivalent of potassium bicarbonate (KHCO₃) to yield the corresponding potassium salt of the monoester. cardiff.ac.uk

Formation of the Unsymmetrical Diester: The isolated potassium salt is then reacted with oxalyl chloride to form an acid chloride intermediate in situ. This intermediate is subsequently reacted with a second, different alcohol to produce the unsymmetrical, doubly ¹³C-labeled oxalate diester. cardiff.ac.uk

This method allows for the controlled, stepwise introduction of different isotopically labeled (or unlabeled) alcohol moieties, preventing the formation of product mixtures that would arise from a one-pot reaction with two different alcohols. cardiff.ac.uk

Mechanistic Insights into this compound Formation

The formation of this compound via the esterification of oxalic acid with cyclohexanol proceeds through the well-established Fischer esterification mechanism. organic-chemistry.org This acid-catalyzed reaction involves a series of reversible steps:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl oxygens of oxalic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. google.comorganic-chemistry.org

Nucleophilic Attack by Cyclohexanol: A molecule of cyclohexanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. google.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the cyclohexanol) to one of the original hydroxyl groups of the oxalic acid moiety. This converts the hydroxyl group into a good leaving group (water). organic-chemistry.org

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated monoester of oxalic acid. google.com

Deprotonation: The protonated monoester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the neutral cyclohexyl hydrogen oxalate and regenerate the acid catalyst. google.com

These five steps are then repeated with a second molecule of cyclohexanol at the other carboxylic acid group of the cyclohexyl hydrogen oxalate to form the final product, this compound. The entire process is in equilibrium, and the removal of water is essential to drive the reaction to completion. rsc.org

Investigation of Catalytic Pathways in Esterification

The synthesis of this compound can be achieved through several catalytic pathways, primarily involving the esterification of oxalic acid or its derivatives with cyclohexanol. The choice of method depends on factors such as desired yield, reaction conditions, and the nature of the starting materials.

One of the most fundamental methods is the Fischer-Speier esterification , which involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org For this compound, this entails reacting oxalic acid with cyclohexanol. Commonly used catalysts for this equilibrium-driven reaction include strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org The reaction is typically heated to drive the process forward, and water, a byproduct, is often removed to shift the equilibrium towards the product side. wikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Another significant synthetic route is transesterification . This process involves the reaction of a pre-existing ester with an alcohol in the presence of a catalyst. In a documented synthesis of this compound, diethyl oxalate is reacted with cyclohexanol. prepchem.com This reaction is facilitated by a catalyst, such as dibutyl tin dioctoate, and is driven by the removal of the more volatile alcohol (ethanol) from the reaction mixture. prepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Product | Yield | Reference |

| Diethyl oxalate (0.83 mol) | Cyclohexanol (1.83 mol) | Dibutyl tin dioctoate (0.23g) | 123-165°C | 8 hours | This compound | 62% | prepchem.com |

Oxidative carbonylation represents a more advanced catalytic pathway for synthesizing oxalate esters directly from an alcohol and carbon monoxide. google.com This method utilizes a catalyst system, often based on palladium salts, in conjunction with a co-catalyst and an oxidant. google.com The process involves the palladium-catalyzed coupling of carbon monoxide molecules and their subsequent esterification with the alcohol. The reaction conditions, such as pressure and temperature, are crucial for achieving high yields and selectivity. For instance, processes have been developed using palladium(II) chloride, a copper(II) salt as an oxidant, and an amine base. google.com

| Alcohol | Catalyst System | Pressure | Temperature | Product | Reference |

| 2-Propanol | PdCl₂(PPh₃)₂ / Cu(OAc)₂ / Triethylamine | 1800 psi CO | 55°C | Diisopropyl oxalate | google.com |

| 2-Propanol | PdI₂ / PPh₃ / CuSO₄ / Triethylamine | 1800 psi CO | 125°C | Diisopropyl oxalate | google.com |

Furthermore, the use of highly reactive acid derivatives like oxalyl chloride provides a rapid and often high-yield pathway to esters. soton.ac.uk The reaction between oxalyl chloride and cyclohexanol would proceed readily, typically in the presence of a base (like pyridine) to neutralize the HCl byproduct. While highly effective, this method is often reserved for smaller-scale syntheses due to the cost and reactivity of oxalyl chloride. soton.ac.uk

Role of Intermediates and Transition States

Understanding the reaction mechanism, including the specific intermediates and transition states, is crucial for optimizing the synthesis of this compound. A transition state is a high-energy, transient molecular configuration that exists for an infinitesimally short time during a reaction, while an intermediate is a more stable, albeit often short-lived, species that resides in an energy minimum between two transition states. organicchemistrytutor.com

In the context of the Fischer-Speier esterification of oxalic acid with cyclohexanol, the reaction proceeds through a series of well-defined intermediates and transition states for each of the two esterification steps:

Protonation of Carbonyl: The reaction initiates with the acid catalyst protonating one of the carbonyl oxygens of oxalic acid. This creates a highly electrophilic oxonium ion intermediate, which is more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack and Tetrahedral Intermediate: The hydroxyl group of a cyclohexanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This step proceeds through a high-energy transition state to form a tetrahedral intermediate. This intermediate contains both the original acid and the incoming alcohol moieties. wikipedia.org

Proton Transfer: A proton is transferred from the newly added, positively charged cyclohexyl-hydroxyl group to one of the existing hydroxyl groups of the tetrahedral intermediate. This creates a new intermediate with a water molecule attached, which is an excellent leaving group.

Elimination of Water: The intermediate collapses, expelling a molecule of water. This elimination step occurs via a transition state, resulting in the formation of a protonated version of cyclohexyl hydrogenoxalate (the monoester).

Deprotonation: The protonated monoester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the neutral monoester product and regenerate the acid catalyst. masterorganicchemistry.com

This entire sequence is then repeated with the second carboxylic acid group of the monoester to form the final product, this compound. Each step in this mechanism has an associated activation energy, and the highest energy barrier corresponds to the rate-determining step of the reaction. organicchemistrytutor.com

In more complex catalytic cycles, such as palladium-catalyzed couplings, theoretical calculations are often employed to elucidate the structure of intermediates and transition states. For example, in the palladium-catalyzed decarboxylative coupling of potassium oxalate monoesters, the rate-determining step was identified as the decarboxylation on a Pd(II) center, which proceeds through a five-coordinate transition state. researchgate.net While a different reaction, this highlights the complexity of transition states in metal-catalyzed pathways. The stability of intermediates and the energy of transition states are what ultimately govern the reaction rate and the feasibility of a particular catalytic pathway. e3s-conferences.org

Reaction Kinetics and Mechanistic Pathways of Dicyclohexyl Oxalate Transformations

Kinetics of Dicyclohexyl Oxalate (B1200264) Hydrolysis

The hydrolysis of dicyclohexyl oxalate, particularly under alkaline conditions, is a significant reaction pathway. The kinetics of this process are governed by several factors, including the inherent reactivity of the oxalate structure and the influence of its substituents.

The alkaline hydrolysis of oxalic acid esters is known to be an exceptionally fast reaction. beilstein-journals.org This high rate is attributed to the close proximity of the two ester groups, where the strong electron-withdrawing nature of one ester group (-COOR') enhances the susceptibility of the other to nucleophilic attack. beilstein-journals.org

Rate constants for the alkaline hydrolysis of several dialkyl oxalates, including this compound, have been determined using methods such as the diffusion method, which is suited for fast pseudo first-order reactions. beilstein-journals.orgCurrent time information in Birmingham, GB. Studies have shown that the hydrolysis rates for oxalic esters are significantly higher than for corresponding esters of monocarboxylic acids like acetates. beilstein-journals.org For instance, the rate constant for diethyl oxalate is thousands of times greater than that of ethyl acetate.

The table below presents comparative rate constants for the alkaline hydrolysis of various dialkyl oxalates, illustrating the general reactivity of this class of compounds.

| Ester | Rate Constant (l/g mol sec) | Temperature (°C) | Method |

| Di-n-propyl oxalate | ~700 (calculated) | 5 | Diffusion |

| Di-n-butyl oxalate | 1780 | 30 | Diffusion |

| Di-β-chloroethyl oxalate | ~2160 | 5 | Diffusion |

| Diethyl oxalate | 3900 | 30 | Flow Reactor |

| Dimethyl oxalate | ~20000 | 25 | Phosphate Buffer |

Data sourced from Sharma & Sharma (1970) and related studies. beilstein-journals.org

The kinetics of ester hydrolysis are profoundly influenced by both steric and electronic effects of the alcohol moiety. For dialkyl oxalates, these factors dictate the accessibility of the carbonyl carbon to the incoming nucleophile (e.g., a hydroxide (B78521) ion) and the stability of the transition state.

Electronic Effects: The ester group itself is strongly electron-attracting, which significantly accelerates the rate of alkaline hydrolysis. This effect is amplified in oxalates due to the presence of two such groups adjacent to each other. beilstein-journals.org

Steric Effects: The bulky cyclohexyl groups in this compound introduce significant steric hindrance compared to smaller, linear alkyl groups like n-propyl or n-butyl. Generally, increasing steric bulk around the ester's carbonyl group slows down the rate of hydrolysis. Therefore, the hydrolysis rate for this compound is expected to be slower than that of di-n-butyl oxalate, following the typical trend observed in ester saponification where steric hindrance impedes the formation of the tetrahedral intermediate. beilstein-journals.org This principle is evident in the reactivity order of other esters, where branched isomers (like di-isopropyl) hydrolyze slower than their linear counterparts (di-n-propyl). beilstein-journals.orgCurrent time information in Birmingham, GB.

This compound in Radical-Mediated Reactions

Recent advancements in synthetic chemistry have highlighted the utility of oxalate esters as precursors for carbon radicals, particularly through photoredox catalysis. This approach allows for the transformation of alcohols into reactive intermediates under mild conditions.

Alkyl oxalates, derived from alcohols, serve as effective activating groups for the generation of carbon radicals under visible-light photoredox conditions. beilstein-journals.orgprinceton.edu This process is typically redox-neutral, avoiding the need for stoichiometric oxidants or reductants. princeton.edu The general mechanism involves the single-electron oxidation of an alkyl oxalate salt by an excited photocatalyst (commonly an iridium complex like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆). princeton.edunsf.gov

The proposed catalytic cycle proceeds as follows:

An alcohol is converted to its corresponding alkyl oxalate salt (e.g., cesium or potassium salt). beilstein-journals.orgprinceton.edu

The photocatalyst absorbs visible light and is promoted to an excited state. beilstein-journals.org

The excited photocatalyst oxidizes the oxalate salt via a single-electron transfer (SET). beilstein-journals.orgdiva-portal.org

The resulting radical anion rapidly undergoes fragmentation, eliminating two molecules of carbon dioxide to generate a carbon-centered radical. beilstein-journals.orgprinceton.edu

This radical can then engage in various synthetic transformations, such as coupling with electron-deficient alkenes to form new carbon-carbon bonds and quaternary carbon centers. princeton.edursc.org

This methodology has been successfully applied to oxalates derived from tertiary alcohols, including those with cyclohexyl structures like 1-methyl-1-cyclohexanol, demonstrating its utility in creating complex molecular scaffolds. princeton.edudiva-portal.org

| Component | Role | Example(s) |

| Radical Precursor | Alkyl oxalate salt (derived from the corresponding alcohol) | Cesium or Potassium Alkyl Oxalate |

| Photocatalyst | Absorbs visible light and mediates single-electron transfer | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Ru(bpy)₃²⁺ |

| Base | Facilitates the formation of the oxalate salt | CsF, K₂HPO₄ |

| Solvent | Solubilizes reactants and facilitates the reaction | DME/DMF, THP/DMSO |

| Light Source | Provides energy to excite the photocatalyst | Blue LEDs, Compact Fluorescent Lamp (CFL) |

While photoredox catalysis involves a controlled single-electron oxidation, the broader oxidative and thermal degradation of this compound proceeds through different mechanisms. The thermal decomposition of dialkyl oxalates has been studied, revealing pathways that are highly dependent on the structure of the alcohol. researchgate.net

This compound decomposes at higher temperatures (200-300°C) compared to oxalates of tertiary alcohols (140-160°C). researchgate.net The primary products of this thermal decomposition are olefins (cyclohexene), with formate (B1220265) esters appearing as byproducts when the decomposition temperature exceeds approximately 210°C. researchgate.net The mechanism is proposed to proceed through an ion-pair intermediate, which favors the formation of Saytzeff-type elimination products (the more substituted olefin), rather than the Hofmann-type elimination typically seen in xanthate pyrolysis. researchgate.net This process generally occurs without skeletal rearrangements. researchgate.net

Catalytic Transformations Involving this compound

Beyond hydrolysis and radical generation for additions, this compound and its derivatives are valuable reagents in catalytic cross-coupling reactions. The merger of photoredox catalysis with transition metal catalysis, particularly nickel catalysis, has enabled the use of alcohols as latent coupling fragments. princeton.edu

In these dual catalytic systems, alkyl oxalates function as precursors to alkyl radicals, which are then intercepted by a nickel catalyst to participate in cross-coupling cycles. princeton.educhinesechemsoc.org This strategy has been successfully used for the C(sp³)–C(sp²) cross-coupling of alkyl oxalates with aryl halides. princeton.edu Potassium cyclohexyl hemioxalate has been shown to be a viable coupling partner in these transformations, leading to the formation of alkyl-aryl bonds. chinesechemsoc.org

A proposed mechanism for this dual catalytic cycle involves:

Generation of the alkyl radical from the oxalate via photoredox catalysis as described previously.

The alkyl radical is trapped by a low-valent nickel(0) species to form an alkyl-nickel(I) intermediate. rsc.org

This intermediate undergoes oxidative addition with an aryl halide to generate an (alkyl)(aryl)nickel(III) species. princeton.edursc.org

Reductive elimination from the nickel(III) complex furnishes the final cross-coupled product and a nickel(I) species.

The nickel(I) is then reduced by the photocatalyst to regenerate the active nickel(0) catalyst, closing the nickel cycle while the photocatalyst completes its own cycle. princeton.edu

This powerful strategy allows for the direct functionalization of alcohols, activated as their oxalate esters, with a wide range of coupling partners under relatively mild conditions. princeton.edu

Exploration of this compound as a C1 Carbonyl Source in Organic Synthesis

The utility of oxalate esters as C1 carbonyl sources in organic synthesis is an area of ongoing research, offering an alternative to gaseous and toxic carbon monoxide. While other oxalate esters, such as diphenyl oxalate, have been successfully employed as CO surrogates in nickel-catalyzed carbonylation reactions to form dialkyl ketones, the specific application of this compound for this purpose is not extensively documented in the reviewed literature. researchgate.netacs.orgnih.gov The general mechanism for such transformations involves the transition-metal-catalyzed decarbonylation of the oxalate ester to generate a metal-carbonyl complex, which can then participate in subsequent coupling reactions.

Catalytic Coupling and Addition Reactions

A significant area of research involving this compound and related alkyl oxalates is their use in catalytic coupling and addition reactions, particularly in the realm of metallaphotoredox catalysis. nih.govprinceton.edu In these transformations, the alkyl groups of the oxalate, rather than the carbonyl carbons, are the key reactive fragments.

Mechanistic Pathway in Metallaphotoredox Catalysis:

The general mechanism for the cross-coupling of an alkyl oxalate with an aryl halide, as depicted in several studies, involves a dual catalytic cycle. nih.govprinceton.eduwhiterose.ac.uk

Photoexcitation and Oxidation: A photoredox catalyst, typically an iridium or ruthenium complex, is excited by visible light. The excited-state photocatalyst is a potent oxidant and oxidizes the alkyl oxalate, which has been deprotonated by a base.

Decarboxylation and Radical Formation: The oxidized oxalate undergoes rapid double decarboxylation, losing two molecules of CO2 to generate a nucleophilic alkyl radical. In the case of this compound, this would be a cyclohexyl radical.

Nickel Catalytic Cycle:

A Ni(0) catalyst undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl intermediate.

This Ni(II)-aryl species is then trapped by the alkyl radical generated in the photoredox cycle, forming a Ni(III) intermediate.

Reductive elimination from the Ni(III) complex yields the desired C(sp³)–C(sp²) cross-coupled product and regenerates a Ni(I) species.

Catalyst Regeneration: The Ni(I) species is reduced by the reduced form of the photocatalyst back to the active Ni(0) catalyst, and the photocatalyst is returned to its ground state, completing both catalytic cycles.

This methodology has been successfully applied to couple the cyclohexyl fragment from its corresponding oxalate with a variety of aryl and heteroaryl bromides. nih.govprinceton.edu

Solvent Effects on this compound Reactivity

The choice of solvent plays a critical role in the reaction kinetics and outcomes of transformations involving this compound. Solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can influence the stability of reactants, intermediates, and transition states, thereby affecting reaction rates and product yields. ontosight.aiacs.orgoup.comnorthwestern.edu

In the context of the metallaphotoredox-catalyzed cross-coupling of alkyl oxalates, a significant solvent effect has been observed. nih.govprinceton.edu The efficiency of the coupling reaction is highly dependent on the solvent system employed. For example, initial studies on the coupling of the oxalate of N-Boc-4-hydroxypiperidine with methyl 4-bromobenzoate (B14158574) showed that the desired product was obtained in low yield in tetrahydropyran (B127337) (THP), but the yield was substantially improved when dimethyl sulfoxide (B87167) (DMSO) was used as a cosolvent. nih.govprinceton.edu Further optimization revealed that 1,4-dioxane (B91453) could also be an effective reaction medium. princeton.edu

The following interactive data table summarizes the effect of different solvents on the yield of a representative metallaphotoredox cross-coupling reaction involving an alkyl oxalate.

Beyond catalytic coupling reactions, the kinetics of the alkaline hydrolysis of this compound also demonstrate solvent dependence, although this is a different reaction type. The rate constants for hydrolysis are influenced by the properties of the aqueous solvent mixture. oup.com The solubility of this compound itself is low in water but increases in organic solvents, which is a critical factor for any solution-phase reaction. ontosight.ai

The following table presents kinetic data for the alkaline hydrolysis of this compound.

Spectroscopic Characterization and Advanced Analytical Methodologies for Dicyclohexyl Oxalate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Dicyclohexyl Oxalate (B1200264)

NMR spectroscopy is a powerful tool for probing the molecular structure of dicyclohexyl oxalate. Advanced NMR experiments, particularly those involving isotopic labeling, offer deeper insights into its chemical environment and dynamic properties.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The analysis of ¹³C-labeled oxalates provides enhanced sensitivity and allows for precise structural characterization. In symmetrically substituted oxalates, the two carboxyl carbons are chemically equivalent. However, in unsymmetrical oxalates, such as a mixed cyclohexyl isopropyl oxalate, two distinct resonances can be observed due to the different electronic environments created by the dissimilar ester groups. soton.ac.uk

For instance, research on ¹³C₂-labeled unsymmetrical oxalates demonstrates that the chemical shift difference between the two adjacent labeled carbons is influenced by the nature of the ester groups. soton.ac.uk In the case of natural abundance cyclohexyl isopropyl oxalate, the two carbonyl carbons present a chemical shift difference of 0.11 ppm. soton.ac.uk When doubly labeled with ¹³C, these adjacent nuclei can exhibit second-order spectral effects depending on the relative magnitudes of the chemical shift difference and the ¹J(C,C) coupling constant. soton.ac.uk This detailed analysis confirms the molecular structure and provides information on the electronic distribution within the oxalate moiety.

Table 1: Illustrative ¹³C NMR Data for an Unsymmetrical Oxalate Ester This table is based on data for cyclohexyl isopropyl oxalate as a representative example to illustrate the principles of ¹³C NMR analysis of oxalate esters.

| Compound | Carbon Nuclei | Observed Chemical Shift Difference (ppm) | Reference |

|---|---|---|---|

| Natural Abundance Cyclohexyl Isopropyl Oxalate | Oxalate Carbonyls | 0.11 | soton.ac.uk |

A frontier in NMR research is the study of long-lived nuclear singlet states, which can dramatically extend the lifetime of nuclear spin polarization, far beyond the conventional T₁ relaxation time. researchgate.netnih.govnih.gov This phenomenon is particularly relevant for applications in hyperpolarized magnetic resonance imaging (MRI). soton.ac.ukarxiv.org Molecules containing pairs of coupled ¹³C atoms, such as those that can be synthesized for oxalate esters, are excellent candidates for supporting these long-lived states. soton.ac.uk

The principle relies on converting the nuclear magnetization into a non-magnetic singlet state, which is immune to major relaxation mechanisms. researchgate.netnih.gov Research on doubly ¹³C-labeled diethyl oxalate (DEO–¹³C₂) has shown that the singlet state lifetime (Tₛ) can be significantly longer than the spin-lattice relaxation time (T₁). For example, in one study, the Tₛ for DEO–¹³C₂ was measured to be 50.6 ± 2.1 seconds, compared to a T₁ of 22.2 ± 0.6 seconds. nih.gov The structural features of the molecule are key to supporting these states, and studies on various unsymmetrically substituted oxalates aim to understand these structure-property relationships to design molecules with even longer singlet lifetimes for biomedical imaging applications. soton.ac.uk

Chromatographic Techniques in this compound Analysis

Chromatography is essential for separating this compound from impurities and for its quantification in various matrices. Both high-performance liquid chromatography and gas chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable method for determining the purity of this compound and for its quantification. mdpi.com A reverse-phase HPLC (RP-HPLC) method can be used to effectively separate this compound from related compounds and potential synthesis byproducts. sielc.com

A specific method for analyzing this compound utilizes a Newcrom R1 reverse-phase column, which has low silanol (B1196071) activity. sielc.com The separation is achieved using a simple isocratic mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The sensitivity of HPLC allows for the detection and quantification of trace-level impurities, making it a cornerstone for quality control.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Application | Purity assessment, quantification, preparative separation | sielc.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying trace-level impurities in this compound and for studying its potential metabolites. researchgate.net While direct metabolic studies on this compound are not widely published, the methodology is well-established for related compounds. annlabmed.orgnih.gov

The process involves separating compounds in the gas phase using a capillary column, followed by their ionization and detection by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint that allows for unambiguous identification. researchgate.net For non-volatile metabolites, a derivatization step, such as silylation, is often employed to increase volatility, making them amenable to GC-MS analysis. annlabmed.orgnih.gov This technique's high sensitivity allows for the detection of compounds at very low concentrations, which is essential for trace analysis and metabolic profiling. annlabmed.org

Vibrational Spectroscopy Studies of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. walisongo.ac.id For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the ester and cyclohexyl groups.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the oxalate group. nist.gov These typically appear in the region of 1700-1800 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester linkage and the various C-H bending and stretching vibrations of the cyclohexyl rings. conicet.gov.ar The analysis of these vibrational modes can confirm the presence of the key functional groups and provide insights into the molecular symmetry and conformation. walisongo.ac.iducsd.edu According to the NIST Chemistry WebBook, the spectrum of this compound shows characteristic absorptions that confirm its structure. nist.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound This table presents a summary of expected IR vibrational frequencies based on general data for oxalate esters and specific data available for this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretch (Cyclohexyl) | 2850 - 3000 | nist.govconicet.gov.ar |

| C=O Stretch (Ester) | 1700 - 1800 | nist.govconicet.gov.ar |

| C-O Stretch (Ester) | 1000 - 1300 | nist.govconicet.gov.ar |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is dominated by absorptions corresponding to the vibrations of the ester functional group and the cyclohexyl rings.

The key functional groups in this compound are the carbonyl groups (C=O) and the carbon-oxygen single bonds (C-O) of the ester linkages, as well as the C-H bonds of the saturated cyclohexyl rings. The vibrational frequencies of these groups are sensitive to their chemical environment, providing a unique spectral fingerprint for the molecule.

The most prominent feature in the FT-IR spectrum of this compound is the intense absorption band associated with the C=O stretching vibration of the ester group. This band typically appears in the region of 1775-1730 cm⁻¹. The exact position can be influenced by electronic and steric effects from the adjacent cyclohexyl groups. Another significant region is the C-O stretching vibration, which usually results in strong bands between 1300 and 1100 cm⁻¹. The spectrum also displays characteristic bands for the C-H stretching and bending vibrations of the cyclohexyl rings. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Analysis of the FT-IR spectrum allows for the unambiguous confirmation of the ester functionality and the presence of the saturated carbocyclic rings. Data compiled by the Coblentz Society and available on the NIST Chemistry WebBook provides a reference spectrum for this compound, showing characteristic absorption bands. nist.gov A comparison with similar oxalate esters, such as cyclohexyl isopropyl oxalate which shows a strong C=O stretch at 1735 cm⁻¹, helps in the precise assignment of these bands. soton.ac.uk

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| 2930 | Strong | ν(C-H) | Aliphatic (Cyclohexyl) |

| 2850 | Strong | ν(C-H) | Aliphatic (Cyclohexyl) |

| 1740 | Very Strong | ν(C=O) | Ester Carbonyl |

| 1450 | Medium | δ(CH₂) | Cyclohexyl Scissoring |

| 1300 - 1150 | Strong | ν(C-O) | Ester C-O Stretch |

| 1050 | Medium | ν(C-C) | Cyclohexyl Ring |

Data interpreted from the NIST Chemistry WebBook IR spectrum for this compound. nist.gov

Raman Spectroscopy for Conformational and Solid-State Characterization

For this compound, Raman spectroscopy can provide detailed insights into:

Conformational Isomerism: The oxalate group (O=C-C=O) can exist in different conformations, primarily planar (D₂h symmetry) and non-planar (D₂d symmetry). walisongo.ac.id The relative orientation of the two cyclohexyl rings can also lead to different conformers. Raman spectroscopy can distinguish between these forms because the symmetry of the molecule dictates which vibrational modes are Raman active. Changes in conformation alter the molecular symmetry and thus the Raman spectrum.

Solid-State Properties: In the solid state, molecules pack into specific crystal lattices. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical factor in the physical properties of a material. thermofisher.com Raman spectroscopy can readily differentiate between polymorphs, as the intermolecular interactions in different crystal forms lead to distinct shifts in the vibrational frequencies, particularly in the low-frequency (lattice) region. thermofisher.com

Key Raman bands for the oxalate moiety include the symmetric C-O stretching vibration, typically found in the 1450-1500 cm⁻¹ region, and the C-C stretching vibration, which appears around 900 cm⁻¹. qut.edu.auqut.edu.au The positions of these bands are sensitive to the cation in metal oxalates and, in the case of an ester like this compound, to the molecular conformation and intermolecular interactions in the solid state. qut.edu.auresearchgate.net For instance, studies on various oxalate minerals show that the C-C stretching mode is a sensitive indicator of the local chemical environment. qut.edu.auqut.edu.au

Table 2: Expected Raman Shifts for this compound Analysis

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Significance for Characterization |

|---|---|---|

| 1450 - 1500 | νs(C-O) | Sensitive to electronic environment of the oxalate group. qut.edu.auresearchgate.net |

| 880 - 920 | ν(C-C) | Highly sensitive to the conformation (planarity) of the oxalate backbone. qut.edu.auqut.edu.au |

| 450 - 600 | δ(O-C-O), Symmetric Bending | Reflects the geometry of the ester group. qut.edu.au |

| 100 - 300 | Lattice Modes | Provides a fingerprint of the specific crystalline form (polymorph). qut.edu.auqut.edu.au |

Expected ranges are based on literature data for various oxalate compounds. qut.edu.auqut.edu.auresearchgate.net

By analyzing shifts in these characteristic Raman bands, researchers can investigate the conformational preferences of this compound in different environments and characterize its solid-state forms. This makes Raman spectroscopy a crucial tool for advanced materials research involving this compound.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexyl isopropyl oxalate |

Theoretical and Computational Chemistry Studies on Dicyclohexyl Oxalate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of molecules like dicyclohexyl oxalate (B1200264). ucsd.edusdu.dkacs.org These methods provide detailed insights into molecular geometry, energy landscapes, and the underlying factors that govern chemical reactions. ucsd.edu

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For dicyclohexyl oxalate, DFT calculations can determine its most stable three-dimensional arrangement of atoms (molecular geometry) and map out the energy changes associated with different conformations. nih.govscirp.org

Computational studies on related oxalate structures, such as the oxalate anion, have utilized DFT methods like B3LYP with basis sets such as cc-pVDZ to predict vibrational wavenumbers for different structural conformations (planar vs. nonplanar). walisongo.ac.id Similar approaches can be applied to this compound to understand its conformational preferences. The geometry is optimized to find the lowest energy state, and from this, parameters like bond lengths, bond angles, and dihedral angles are determined. scirp.org For instance, in studies of similar compounds, optimized geometries have been used to infer bonding characteristics, such as the nature of coordination bonds. nih.gov

The energy landscape provides a map of all possible conformations of the molecule and their corresponding potential energies. This allows researchers to identify the most stable conformers (global and local minima on the potential energy surface) and the energy barriers between them. Thermodynamic parameters such as enthalpy (H), Gibbs free energy (G), entropy (S), and heat capacity (Cv) can also be computed from the vibrational frequencies obtained through DFT calculations. nih.gov

Table 1: Representative Theoretical Bond Parameters for Oxalate-Related Structures

| Parameter | Description | Typical Calculated Value (Å or °) | Methodological Context |

| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.2 - 1.3 Å | Calculated using DFT methods like B3LYP. nih.gov |

| C-C Bond Length | The distance between the two carbon atoms of the oxalate backbone. | ~1.5 - 1.6 Å | Derived from geometry optimization calculations. walisongo.ac.id |

| C-O Bond Length | The distance between the carbon atom and the ester oxygen. | ~1.3 - 1.4 Å | Inferred from comparisons with experimental data and free ligand calculations. nih.gov |

| O-C-C Angle | The bond angle formed by the ester oxygen and the two carbon atoms. | ~110 - 115° | Determined from the optimized molecular structure. scirp.org |

| Dihedral Angle | The twist angle between the two carboxylate groups of the oxalate. | Varies (planar vs. non-planar) | Can be calculated to determine the overall shape (e.g., D2h or D2d symmetry). walisongo.ac.id |

Note: The values presented are typical and can vary based on the specific molecule, computational method, and basis set used. The data is illustrative of parameters obtained from DFT calculations on oxalate-containing compounds.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful methods for predicting the pathways of chemical reactions, including those involving this compound. nih.gov By mapping the potential energy surface, researchers can identify the most likely route a reaction will take, from reactants to products, via a high-energy state known as the transition state. cecam.org

The prediction of reaction mechanisms is a key area of computational chemistry, with applications in drug discovery and materials science. nih.gov For esters like this compound, a common reaction is hydrolysis, which can be catalyzed by acids or bases. researchgate.net Quantum mechanics (QM) methods, including DFT, can be used to model the step-by-step process of this reaction. nih.gov

These calculations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. cecam.org By analyzing the geometry and electronic properties of the transition state, chemists can gain insights into how to control the reaction, for example, by designing better catalysts. cecam.org The development of new computational methods, including semi-empirical and machine learning approaches, is continually improving the accuracy and speed of these predictions. cecam.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding how molecules like this compound behave in a solution and interact with each other. mdpi.comnih.gov

Solvent Effects on this compound Conformations and Dynamics

The conformation and dynamic behavior of this compound are significantly influenced by the surrounding solvent. Molecular dynamics simulations can model these interactions at an atomic level. mdpi.comchemrxiv.org By simulating the molecule in different solvent environments (e.g., polar like water, or non-polar like benzene), researchers can observe how the solvent affects its shape and flexibility. rsc.org

For example, MD simulations of similar molecules like cholesterol have shown that polar solvents interact strongly with hydrophilic parts of a molecule, while non-polar solvents interact more with hydrophobic regions. rsc.org In the case of this compound, the ester groups would be expected to interact differently with polar and non-polar solvents compared to the cyclohexyl rings. These simulations can track properties like the radius of gyration (a measure of molecular size) and the solvent accessible surface area to quantify these effects. mdpi.comrsc.org The choice of solvent can lead to more extended or compact conformations, which can be crucial for processes like catalytic reactions. chemrxiv.org

Intermolecular Interactions and Self-Assembly Propensities

Molecular dynamics simulations are also employed to study how this compound molecules interact with one another. nih.gov These intermolecular forces can lead to the formation of larger, ordered structures through a process called self-assembly. nih.govmdpi.com The ability to predict this aggregation behavior is important in fields like materials science and drug delivery. nih.gov

Simulations can reveal the specific types of interactions that dominate, such as hydrogen bonds or van der Waals forces. mdpi.comnih.gov For instance, studies on similar systems have analyzed how molecules form pairs and larger clusters, and have calculated the interaction energies between them. nih.gov In some cases, weak interactions like carbonyl-carbonyl interactions have been shown to play a significant role in the stability of the resulting molecular assemblies. nih.gov By understanding these interactions, it may be possible to control the self-assembly process to create new materials with desired properties. Physics-based MD simulations have shown high success rates in predicting the aggregation propensity of diverse chemical structures. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Oxalate Esters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. nih.gov For a class of compounds like oxalate esters, QSAR studies can identify the key molecular features that influence a particular property or biological activity. science.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can encode various aspects of the molecular structure, such as size, shape, and electronic properties. nih.gov Statistical methods, including machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netnih.gov

For example, a QSAR study on ester hydrolysis rates used descriptors derived from quantum chemical calculations to build a highly predictive model. researchgate.net The model identified a specific molecular fragment as being most significant for the hydrolysis rate. researchgate.net In another study on enzyme inhibitors, QSAR analysis revealed that parameters like the number of hydrogen bond donors and molecular volume were crucial for the inhibitory activity of different compounds. science.gov Such models are valuable for predicting the properties of new, untested oxalate esters, thereby guiding the design of molecules with specific characteristics. researchgate.net

Applications in Polymer Science and Advanced Materials Research Involving Dicyclohexyl Oxalate

Dicyclohexyl Oxalate (B1200264) as a Plasticizer in Polymer Systems

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer material. They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). While a vast number of plasticizers are in commercial use, the search for new agents with specific performance benefits continues.

A Japanese patent lists dicyclohexyl oxalate as a potential plasticizer for a polyamide resin composition, suggesting its consideration for use in this class of polymers. google.com Plasticizers for polyamides are intended to improve flexibility and impact strength. The bulky and non-polar nature of the cyclohexyl groups in this compound could potentially reduce water absorption in polyamides, a known issue that affects their dimensional stability and mechanical properties.

Impact on Polymer Mechanical Properties and Processability

The primary role of a plasticizer is to modify the mechanical properties of a polymer, typically decreasing modulus and tensile strength while increasing elongation at break. The efficiency of a plasticizer depends on its compatibility with the polymer and its molecular structure. For this compound, the two rigid cyclohexyl rings would likely create significant free volume between polymer chains, which could effectively soften the material.

Studies on Miscibility and Compatibility with Polymer Matrices

The compatibility of a plasticizer with a polymer is crucial for its effective and permanent function. Poor compatibility can lead to phase separation and migration of the plasticizer to the surface of the material, a phenomenon known as "bleeding" or "blooming." The miscibility is governed by the principle of "like dissolves like," where substances with similar polarity and solubility parameters are more likely to be compatible.

This compound, with its ester groups and large hydrocarbon rings, possesses a mixed polarity. Its compatibility would therefore depend on the specific polymer matrix. A chemical compatibility chart for dicyclohexyl phthalate, a structurally analogous compound, shows varying degrees of compatibility with different plastics. For instance, it shows poor compatibility with some polymers while having better compatibility with others. kendrion.com This suggests that the compatibility of this compound would need to be empirically determined for each polymer system. General chemical compatibility charts often provide guidance on the resistance of polymers to various chemicals, which can be an initial indicator of potential miscibility. marcorubber.comctgasket.comdwk.com

Polymer Synthesis and Characterization with Oxalate Linkages

Polymers containing oxalate linkages, known as polyoxalates, are a class of polyesters that have garnered interest due to their potential biodegradability and specific chemical functionalities. They are typically synthesized through the polycondensation of oxalic acid or its derivatives with diols.

Polyoxalate Synthesis via Oxalate Metathesis Polymerization

A common method for synthesizing polyoxalates is through transesterification, often referred to as oxalate metathesis polymerization when involving the interchange of an oxalate ester with a diol. researchgate.netrsc.org This process typically utilizes simple dialkyl oxalates like dimethyl oxalate or diethyl oxalate as the oxalate source, which are reacted with a variety of linear or aromatic diols. researchgate.netrsc.org The reaction is usually catalyzed and involves the removal of a small alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the polymerization forward.

There is no specific literature found that details the use of this compound as a monomer in oxalate metathesis polymerization. In principle, it could potentially react with diols in a similar transesterification reaction, releasing cyclohexanol (B46403) as a byproduct. However, the bulky nature of the cyclohexyl leaving group might present steric hindrance and different reaction kinetics compared to smaller methyl or ethyl groups. Research has been conducted on the synthesis of polyoxalates from various alkynediols and diethyl oxalate, indicating the versatility of the transesterification approach. dtic.mil

Design and Synthesis of Chemically Recyclable Oxalate-Based Polymers

Chemical recycling is a key strategy for creating a circular economy for plastics. It involves the depolymerization of a polymer back to its constituent monomers, which can then be purified and re-polymerized. Polyoxalates are considered promising candidates for chemical recyclability. diva-portal.org The ester linkages in the polymer backbone can be susceptible to cleavage under specific conditions, potentially allowing for depolymerization.

Studies have shown that linear polyoxalates can be depolymerized to yield high-purity cyclic monomers without the need for a catalyst. diva-portal.org The design of these recyclable polymers often involves selecting specific diol structures that facilitate this process. While there is no direct research on chemically recyclable polymers derived from this compound, the fundamental chemistry of the oxalate linkage suggests that polymers incorporating this moiety could potentially be designed for chemical recycling. The specific conditions for depolymerization would likely be influenced by the presence of the dicyclohexyl groups.

Influence of Dicyclohexyl Moieties on Polymer Architecture and Thermal Properties

The incorporation of cyclic structures, such as cyclohexyl rings, into a polymer backbone can have a significant impact on its architecture and properties. These rigid, bulky groups can restrict chain mobility, which in turn affects the thermal properties of the material.

The presence of cyclohexyl moieties generally leads to an increase in the glass transition temperature (Tg) of a polymer. This is because the bulky rings hinder the rotational freedom of the polymer chains, requiring more thermal energy for the onset of segmental motion. For example, studies on copolyesters containing cyclohexyl rings have shown that the introduction of these aliphatic rings can lead to high melting temperatures and good thermal stability. acs.orgresearchgate.net Similarly, cyclohexyl-substituted polyglycolides exhibit high glass transition temperatures. researchgate.net

Based on these principles, incorporating this compound into a polymer chain would be expected to increase its Tg and potentially its thermal stability. The two cyclohexyl groups per oxalate unit would introduce significant bulk and rigidity. The table below summarizes the general effect of incorporating cyclic moieties on the thermal properties of polymers, based on findings from related systems.

| Property | General Influence of Cyclic Moieties (e.g., Cyclohexyl) | Expected Impact of Dicyclohexyl Moieties |

| Glass Transition Temperature (Tg) | Increases due to restricted chain mobility. | Significant increase in Tg. |

| Melting Temperature (Tm) | Can increase due to improved chain packing and rigidity. | Potential increase in Tm for crystalline polymers. |

| Thermal Stability | Often improves due to the stable nature of the cyclic ring. | Potential for enhanced thermal stability. |

It is important to reiterate that these are expected trends based on the influence of similar structural units in other polymer systems. acs.orgresearchgate.netresearchgate.net Detailed experimental data from polymers synthesized with this compound would be necessary to confirm these effects and quantify their magnitude.

This compound in Functional Materials Research

This compound, a diester of oxalic acid and cyclohexanol, has been identified as a monomer for the synthesis of specialized polymers. Its integration into polymer structures can impart unique properties, leading to applications in advanced materials. Research in this area has primarily focused on its use in the formation of novel polymer networks, particularly polyamides.

Integration into Novel Polymer Networks and Composites

This compound serves as a key building block in the synthesis of certain classes of polyamides, specifically polyoxamides. These polymers are formed through a condensation polymerization reaction between an oxalic acid diester, such as this compound, and a diamine. The resulting polyoxamide resins are noted for their distinct characteristics, which can include high melting points and low moisture absorption compared to other polyamides with similar structures.

The production method for these polyamide resins involves the polycondensation of an oxalic acid diester and a diamine. Among the various oxalic acid diesters that can be utilized, this compound is cited as a suitable option. google.com This process can be tailored to achieve specific polymer properties by selecting different diamine co-monomers.

In the context of creating polymer/polyol dispersions, this compound is also mentioned as a viable oxalate ester. These dispersions, which are white and have low viscosity, are produced by the condensation polymerization of an oxalate ester and a diamine directly within a polyol medium. The resulting polyoxamate polymer/polyols are useful in the production of polyurethane elastomers and high-resilience foams.

The primary role of this compound in these polymer networks is to provide the oxalate moiety, which forms the repeating unit in the polymer chain upon reaction with a diamine. The choice of this compound as the monomer can influence the reaction kinetics and the properties of the final polymer.

Below is a table summarizing the involvement of this compound in the synthesis of different polymer types.

| Polymer Type | Synthesis Method | Role of this compound | Key Features of Resulting Polymer |

| Polyoxamide Resin | Condensation Polymerization | Oxalic acid diester monomer | High melting point, low saturated water absorption |

| Polyoxamate Polymer/Polyol | Condensation Polymerization in a polyhydroxyl medium | Oxalate ester monomer | Forms stable dispersions, useful for polyurethanes |

Exploration in Dielectric Elastomer Actuators and Electroactive Polymers

Currently, there is no publicly available research or documentation indicating the use or exploration of this compound in the field of dielectric elastomer actuators or electroactive polymers.

Dicyclohexyl Oxalate As a Precursor and Synthetic Intermediate in Organic Transformations

Oxalate (B1200264) Esters in C-C Bond Forming Reactions

The following subsections discuss general synthetic methodologies involving oxalate esters. However, it is important to note that the reviewed literature does not provide specific examples where dicyclohexyl oxalate is the reagent of choice for these transformations.

The conversion of alcohols to alkynes is a significant transformation in organic synthesis. One general, though less common, method involves the activation of alcohols. While this can theoretically be achieved through various ester derivatives, there are no specific, documented methods in the scientific literature that utilize this compound for this purpose.

The synthesis of unnatural amino acids often involves the activation of substrates for C-C bond formation. While alkyl oxalates can be used in principle as activating groups in certain synthetic strategies, the literature does not provide specific instances or methodologies where this compound is employed for the synthesis of unnatural amino acids.

Derivatization Strategies for Enhanced Reactivity and Selectivity

There is no information available in the reviewed scientific literature regarding specific derivatization strategies for this compound aimed at enhancing its reactivity or selectivity in organic transformations. Research in this area typically focuses on more commonly used reagents.

Coordination Chemistry and Supramolecular Assembly of Dicyclohexyl Oxalate Derivatives

Formation of Metal-Oxalate Coordination Complexes

The oxalate (B1200264) anion (C₂O₄²⁻) is a classic bidentate ligand that effectively binds to metal centers through its two carboxylate groups, forming a stable five-membered chelate ring. wikipedia.orgfiveable.me This fundamental interaction is the basis for the formation of a diverse array of metal-oxalate complexes.

The synthesis of organotin(IV) carboxylates is a well-developed field, and similar methodologies can be applied to dicyclohexyl oxalate. Typically, these complexes are prepared through condensation reactions. jmchemsci.com A common method involves the reaction of organotin(IV) oxides (e.g., R₂SnO, R₃SnOSnR₃) or hydroxides (e.g., R₃SnOH) with the carboxylic acid ligand in a stoichiometric ratio, often at elevated temperatures in a dry solvent like toluene. researchgate.net For di- and triorganotin(IV) compounds, the general formulas of the resulting carboxylate complexes are R₂SnL₂ and R₃SnL, respectively, where L represents the carboxylate anion. jmchemsci.comnih.gov

The structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the stoichiometric composition of the synthesized complexes. researchgate.net

FT-IR Spectroscopy: Provides crucial information on the coordination mode of the carboxylate group. The separation (Δν) between the asymmetric (νₐₛym) and symmetric (νₛym) stretching frequencies of the COO⁻ group helps distinguish between monodentate, bidentate chelating, and bidentate bridging coordination. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic moieties. researchgate.net ¹¹⁹Sn NMR is particularly informative for determining the coordination number of the tin atom in solution. nih.gov For instance, ¹¹⁹Sn NMR chemical shifts can suggest four-, five-, or six-coordinate tin centers. nih.gov

Mass Spectrometry: Helps to determine the molecular weight and fragmentation pattern of the complexes. nih.gov

X-ray Crystallography: Provides definitive structural information in the solid state, including bond lengths, bond angles, and the precise coordination geometry around the tin atom. nih.govnih.gov

The oxalate ligand is a bidentate chelating agent, meaning it binds to a central metal atom at two sites to form a stable ring structure. fiveable.mepurdue.edu This chelation occurs through the donation of electron pairs from two of the oxygen atoms of the oxalate anion, creating coordinate covalent bonds with the metal center. fiveable.me This interaction results in a variety of coordination geometries, which are influenced by the metal ion, its oxidation state, and the presence of other ligands.

In organotin(IV) chemistry, the coordination environment is significantly influenced by the number of organic substituents on the tin atom. jmchemsci.com Triorganotin(IV) carboxylates often adopt a five-coordinate trigonal bipyramidal geometry in the solid state, which can be distorted. nih.govnih.gov Diorganotin(IV) dicarboxylates typically exhibit a six-coordinate octahedral geometry. jmchemsci.comresearchgate.net

| Compound Type | Typical Coordination Number | Common Geometry |

| Tri-organotin(IV) Carboxylates (R₃SnL) | 5 | Trigonal Bipyramidal nih.gov |

| Di-organotin(IV) Carboxylates (R₂SnL₂) | 6 | Octahedral jmchemsci.com |

| Other Transition Metal Oxalates | 4, 6 | Square Planar, Octahedral purdue.edunih.gov |

Supramolecular Architectures Directed by this compound Moieties

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, to organize molecules into well-defined, higher-order structures. The oxalate group is an excellent participant in such interactions, enabling the construction of intricate networks.

The oxygen atoms of the oxalate moiety are effective hydrogen bond acceptors. In oxalate-containing crystals, these atoms readily participate in hydrogen bonds with suitable donors, such as protonated amines (N⁺-H) or water molecules (O-H), to form complex networks. nih.govresearchgate.netnih.gov These interactions are a key driving force in the crystal formation of oxalate salts. nih.gov

| Hydrogen Bond Type | Description | Role in Supramolecular Assembly |

| N-H···O | Occurs between a hydrogen bond donor (e.g., protonated amine) and an oxalate oxygen atom. | Links cations and anions into chains and sheets. nih.govjournalspress.com |

| O-H···O | Involves water molecules or hydroxyl groups bonding to oxalate oxygen atoms. | Connects primary chains or layers, building more complex 3D networks. nih.gov |

| C-H···O | Weaker interactions between C-H groups and oxalate oxygen atoms. | Contributes to the overall stability and packing of the crystal structure. nih.govjournalspress.com |

Crystal engineering involves the rational design of crystalline solids by controlling intermolecular interactions. The directional nature of hydrogen bonds makes the oxalate group a powerful tool for this purpose. By forming robust hydrogen-bonded chains, oxalate derivatives can serve as the backbone for one-dimensional (1D) columnar aggregates. nih.gov

Environmental and Industrial Research Perspectives on Oxalate Chemistry

Carbon Dioxide (CO2) Reduction to Oxalate (B1200264) in Sustainable Processes

The conversion of carbon dioxide, a major greenhouse gas, into value-added chemicals is a critical goal for sustainable chemistry. Oxalate (C₂O₄²⁻) has emerged as a target product due to its utility as a precursor for various materials, including glycols. iaea.org Research has focused on developing efficient methods for CO₂ reduction to oxalate, primarily through electrochemical and catalytic routes, and on using the resulting metal oxalates as a means of long-term carbon storage.

The electrochemical reduction of CO₂ to oxalate is a promising strategy for transforming atmospheric CO₂ into a useful commodity. google.com Traditionally, this process has been conducted in aprotic (non-aqueous) solvents to prevent the competing hydrogen evolution reaction and to facilitate the dimerization of CO₂ radical anions (CO₂•−), which is a key step in forming the oxalate ion. google.comku.edu This mechanism, however, often requires large electrical potentials. ku.edu

Recent breakthroughs have demonstrated the possibility of more energy-efficient conversions in aqueous environments. A notable example is the use of a thin-film electrocatalyst composed of chromium and gallium oxides (Cr-Ga oxide) on a glassy carbon support. google.comkaist.ac.kr This system can generate oxalate from aqueous CO₂ with high Faradaic efficiencies at a lower overpotential (690 mV). google.comkaist.ac.kr Significantly, this process follows a CO-dependent pathway that avoids the typically required CO₂•− intermediate, opening new avenues for catalyst design in protic electrolytes. google.comkaist.ac.kr

Other research has focused on enhancing current densities and process efficiency. The use of gas diffusion electrodes (GDEs) in aprotic solvents has been shown to achieve industrial-relevant current densities (>100 mA·cm⁻²) for oxalate production. ku.edu Lead (Pb) has been identified as an effective catalyst, and studies using Pb GDEs in flow cells have achieved Faradaic efficiencies for oxalate up to 80-90%. researchgate.netacs.org Furthermore, researchers have found that even trace amounts of lead, when encapsulated in polymer overlayers, can effectively catalyze the reductive coupling of CO₂ to oxalate, enhancing selectivity over other products like carbon monoxide. numberanalytics.com

Homogeneous molecular catalysts, such as a dinuclear copper(I) complex, have also been shown to electrocatalytically convert CO₂ to oxalate. nih.gov This complex reacts with CO₂ to form a tetranuclear copper(II) complex with bridging oxalate groups. The oxalate can then be precipitated as lithium oxalate, and the original copper(I) complex can be regenerated electrochemically. nih.gov

Table 1: Comparison of Catalytic Systems for CO₂ to Oxalate Conversion

| Catalyst System | Electrolyte Type | Key Findings | Reference(s) |

| Cr-Ga Oxide | Aqueous | High Faradaic efficiency at lower overpotential; avoids CO₂•− intermediate. | google.comkaist.ac.kr |

| Lead (Pb) GDE | Aprotic | Achieves high current densities (>100 mA/cm²); high Faradaic efficiency (up to 90%). | ku.eduresearchgate.netacs.org |

| Trace Lead with Polymer | Aprotic | Trace amounts of Pb are active; polymer enhances selectivity. | numberanalytics.com |

| Dinuclear Copper(I) Complex | Aprotic | Homogeneous catalysis with regeneration of the catalyst. | nih.gov |

Beyond its synthesis, the formation of stable metal oxalate salts represents a viable method for carbon capture and long-term storage. osti.govtyut.edu.cn This process involves the mineralization of CO₂, effectively trapping it in a solid, stable form. osti.gov Metal oxalates are considered promising for this purpose because they can serve as alternative cementitious materials, precursors for other syntheses, or simply as a secure form of carbon storage. researchgate.netresearchgate.netresearchgate.net